6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine
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Overview
Description
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine typically involves the reaction of heterocyclic amines with electrophiles. A convenient two-step one-pot method has been developed, where heterocyclic amines react with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This method provides moderate to high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine involves its interaction with molecular targets such as kinases. For example, it has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations . This inhibition affects cell growth, differentiation, and apoptosis pathways, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Imidazo[1,2-b]pyridazines: Other derivatives of this class have different substituents at various positions, affecting their biological activities and chemical properties.
Uniqueness
6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering potential advantages over similar compounds in terms of potency and selectivity .
Properties
Molecular Formula |
C7H5F3N4 |
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Molecular Weight |
202.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-6-12-3-5(11)14(6)13-4/h1-3H,11H2 |
InChI Key |
CDEYXHKAGLNLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1C(F)(F)F)N |
Origin of Product |
United States |
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